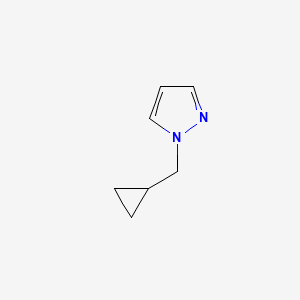

1-(Cyclopropylmethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Cyclopropylmethyl)-1H-pyrazole (CPMP) is a heterocyclic compound composed of a five-member ring containing nitrogen and carbon atoms. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CPMP is used in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and food additives. CPMP also has potential applications in the field of medicinal chemistry and pharmacology due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Synthesis Techniques :

- Efficient and divergent one-pot synthesis of fully substituted 1H-pyrazoles from cyclopropyl oximes, employing different reaction conditions, including Vilsmeier conditions (POCl3/DMF) and POCl3/CH2Cl2 for isoxazoles synthesis (Wang et al., 2008).

- Ultrasonic-assisted preparation of 1H-pyrazole derivatives through the 1,3-dipolar cycloaddition of aryldiazoalkane to but-3-en-2-one, demonstrating improved yields and synthesis efficiency (Guesmi & Hamadi, 2021).

Structural and Chemical Properties :

- Investigation into the rearrangements of 3H-Pyrazoles, including the van Alphen–Hüttel rearrangement in polar solvents and the formation of various pyrazole structures through thermal heating in different solvents (Vasin et al., 2018).

- Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, offering an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles, confirmed by X-ray crystallography (Xue et al., 2016).

Biological and Pharmacological Applications :

- Synthesis and characterization of various 1H-pyrazole derivatives, including studies on their anticancer, antifungal, and antibacterial properties. For example, some pyrazole derivatives have shown cytotoxicity to human cell lines and potential as cancer treatment drugs (Cadena-Cruz et al., 2020).

- Evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 (COX-2) inhibitors, leading to the identification of potent and selective inhibitors with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Material Science Applications :

- Investigation of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing significant reduction in corrosion rates and highlighting their potential use in industrial applications (Herrag et al., 2007).

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-4-8-9(5-1)6-7-2-3-7/h1,4-5,7H,2-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZYEIKJKNCJNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718442 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-1H-pyrazole | |

CAS RN |

1344382-51-9 |

Source

|

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)